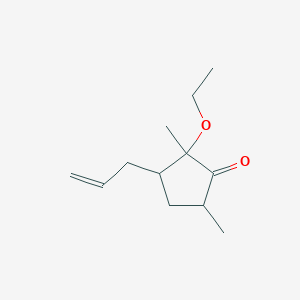
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclopentanone, featuring ethoxy, dimethyl, and propenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- typically involves multi-step organic reactions. One common method includes the alkylation of cyclopentanone derivatives with appropriate alkyl halides under basic conditions. The reaction conditions often require the use of strong bases such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of ethyl iodide and propenyl bromide to introduce the ethoxy and propenyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent reaction conditions. Purification steps such as distillation or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or propenyl groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), Potassium tert-butoxide (KOtBu)
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, alkanes, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: Potential use in studying enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone, 2,5-dimethyl-: Lacks the ethoxy and propenyl groups, making it less versatile in chemical reactions.
Cyclopentanone, 2-ethoxy-2,5-dimethyl-: Similar but without the propenyl group, affecting its reactivity and applications.
Cyclopentanone, 2,2-dimethyl-: Different substitution pattern, leading to distinct chemical properties.
Uniqueness
Cyclopentanone, 2-ethoxy-2,5-dimethyl-3-(2-propenyl)- is unique due to the presence of both ethoxy and propenyl groups, which enhance its reactivity and potential applications. The combination of these substituents allows for a broader range of chemical transformations and makes it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H20O2 |
|---|---|
Molecular Weight |
196.29 g/mol |
IUPAC Name |
2-ethoxy-2,5-dimethyl-3-prop-2-enylcyclopentan-1-one |
InChI |
InChI=1S/C12H20O2/c1-5-7-10-8-9(3)11(13)12(10,4)14-6-2/h5,9-10H,1,6-8H2,2-4H3 |
InChI Key |
ODKNDZZJQQZAKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1(C(CC(C1=O)C)CC=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


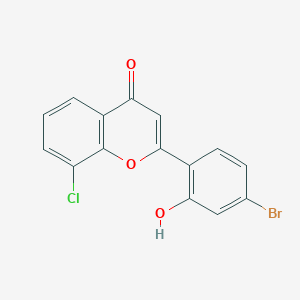
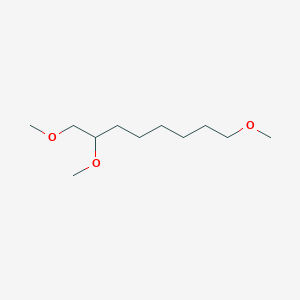
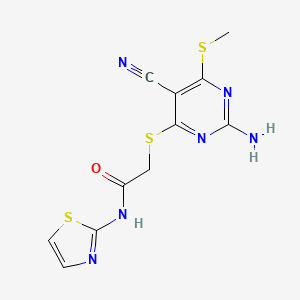
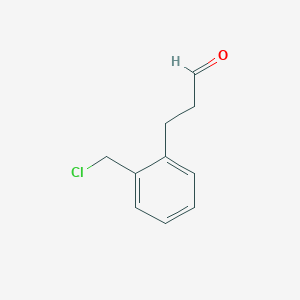
![5-(tert-Butyl) 3-methyl 2-methyl-2,6-dihydropyrrolo[3,4-c]pyrazole-3,5(4H)-dicarboxylate](/img/structure/B13934404.png)
![Thiazolo[5,4-b]pyridin-5-amine](/img/structure/B13934415.png)

![4-Chloro-6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13934439.png)
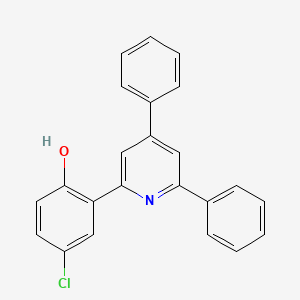

![2,7-Diazaspiro[3.5]nonane, 2-(1-methylethyl)-](/img/structure/B13934459.png)

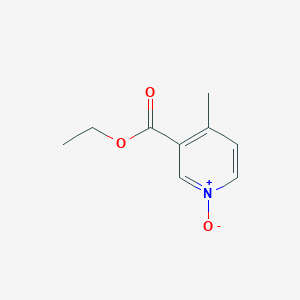
![3-(1h-Indol-5-yl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13934472.png)
